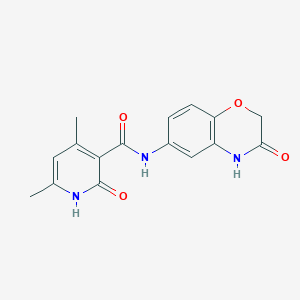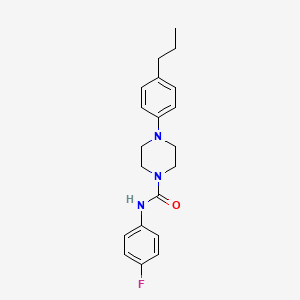![molecular formula C17H16N8O2S B13371703 4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B13371703.png)
4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of functional groups, including triazole, tetrazole, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of amidines with carboxylic acids, followed by coupling with hydrazines.
Introduction of the tetrazole group: This step often involves the reaction of azides with nitriles under acidic conditions.
Thiophene ring construction: The thiophene moiety can be synthesized via the Gewald reaction, which involves the condensation of α-cyano ketones with elemental sulfur and amines.
Final coupling: The final step involves coupling the triazole, tetrazole, and thiophene intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The triazole and tetrazole rings are known to bind to metal ions and enzymes, potentially inhibiting their activity . The thiophene ring may interact with biological membranes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Forasartan: An antihypertensive agent featuring a triazole core.
Deferasirox: An oral medication for chronic iron overload with a triazole moiety.
Rilmazafone: A benzodiazepine prodrug containing a triazole ring.
Uniqueness
4,5-dimethyl-N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of triazole, tetrazole, and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C17H16N8O2S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
4,5-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N8O2S/c1-10-11(2)28-16(25-9-18-23-24-25)14(10)15(26)20-17-19-13(21-22-17)8-27-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H2,19,20,21,22,26) |
Clave InChI |
RSEWRKVTNUFEOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)NC2=NNC(=N2)COC3=CC=CC=C3)N4C=NN=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


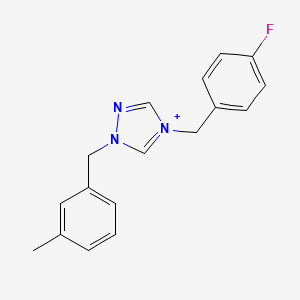
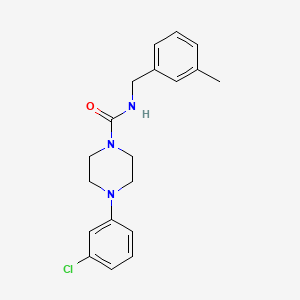
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
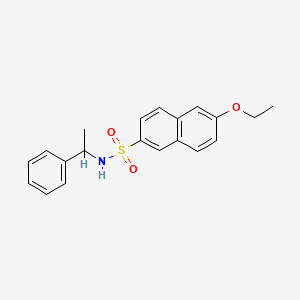
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

![5',6'-Dihydrospiro(piperidine-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13371665.png)
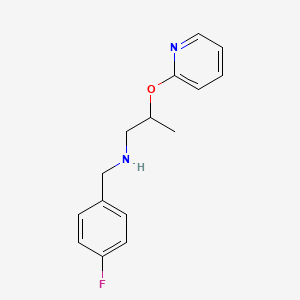
![5-(benzyloxy)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13371682.png)
